molecular formula C21H20N4O5S B2382513 methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate CAS No. 1428355-41-2

methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2382513
CAS No.: 1428355-41-2
M. Wt: 440.47
InChI Key: UFLCWIFMUZSWAI-UHFFFAOYSA-N
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Description

The compound "methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate" is a heterocyclic molecule featuring a benzoate ester core linked via an acetamido bridge to a 6,7-dihydrothiazolo[5,4-c]pyridine ring. This bicyclic system is further substituted with a furan-3-carboxamido group.

Properties

IUPAC Name

methyl 4-[[2-[2-(furan-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-29-20(28)13-2-4-15(5-3-13)22-18(26)11-25-8-6-16-17(10-25)31-21(23-16)24-19(27)14-7-9-30-12-14/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLCWIFMUZSWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a complex organic compound notable for its diverse biological activities. This compound belongs to a class of heterocyclic compounds that have shown potential in medicinal chemistry, particularly in therapeutic applications against various diseases.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O5S
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 1428355-41-2

The structure includes a thiazole ring, which is linked to a furan moiety and an acetamido group. This unique arrangement contributes to its biological activity and pharmacological potential.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : The thiazole ring may interact with specific enzymes or receptors involved in cancer cell growth. Modifications in the furan or thiazole parts can significantly alter the pharmacodynamics and pharmacokinetics of these compounds .

Antimicrobial Activity

This compound has potential antimicrobial properties. Similar thiazole derivatives have been reported to exhibit antibacterial and antifungal activities:

  • Target Pathways : These compounds may inhibit fatty acid biosynthesis pathways, making them attractive candidates for developing new antibacterial agents .

In Vitro Studies

  • Cytotoxicity : In vitro studies have demonstrated that certain thiazole derivatives can effectively inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) cells. For example, a related compound showed IC50 values of 6.2 μM against HCT-116 cells and varying effectiveness against MCF-7 cells .
  • Antibacterial Activity : Compounds similar to this compound have been tested against pathogenic bacteria with positive results, indicating their potential as new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Key starting materials include furan derivatives and thiazole precursors.
  • Reaction Conditions : Conditions such as temperature and solvent choice are critical for optimizing yield and purity.
  • Characterization Techniques : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Dihydrothiazolo[5,4-c]pyridine Core

(a) (9H-Fluoren-9-yl)methyl Derivatives ()

Compounds 2a and 3a share the 6,7-dihydrothiazolo[5,4-c]pyridine core but differ in substituents:

  • 2a : Features a (9H-fluoren-9-yl)methyl group and a tert-butoxycarbonyl (Boc)-protected pyrrolidine.
  • 3a: Replaces the Boc group with a cyano-pyrrolidine.
  • Comparison : The target compound replaces the fluorenylmethyl group with a benzoate ester and incorporates a furan-3-carboxamido substituent. This modification likely enhances solubility and alters bioactivity due to the polar ester and electron-rich furan .
(b) Protein Degradation Probe ()

A derivative containing the dihydrothiazolo[5,4-c]pyridine core linked to a benzamido group (NGV2 ) is used in oxysterol metabolism studies. The target compound’s acetamido benzoate moiety may similarly facilitate interactions with protein targets, though its furan group could direct distinct binding preferences .

Thiazolo-Pyrimidine Derivatives with Furan Substituents ()

Compounds 11a and 11b are thiazolo[3,2-a]pyrimidines substituted with methylfuran and aromatic aldehydes:

  • Structural Differences : The target compound uses a dihydrothiazolo[5,4-c]pyridine instead of a pyrimidine-fused thiazole.
  • Functional Insights: Compounds 11a and 11b exhibit antimicrobial and antitumor activities, attributed to the conjugated system and nitrile groups.

Antiplatelet Agents: Clopidogrel and Derivatives ()

Clopidogrel (methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) shares a bicyclic scaffold but substitutes thieno[3,2-c]pyridine for thiazolo[5,4-c]pyridine:

  • The target’s benzoate ester and furan substituents introduce distinct steric and electronic properties compared to clopidogrel’s chlorophenyl group.
  • Functional Impact : Clopidogrel’s antiplatelet activity relies on irreversible P2Y12 receptor inhibition. The target compound’s structure may favor reversible binding or alternative targets .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Biological Activity/Application
Target Compound Dihydrothiazolo[5,4-c]pyridine Benzoate ester, furan-3-carboxamido Likely TFA-mediated deprotection Inferred kinase/protease modulation
2a () Dihydrothiazolo[5,4-c]pyridine Fluorenylmethyl, Boc-pyrrolidine Boc deprotection with TFA in DCM High-throughput screening probes
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, methylfuran Reflux with acetic anhydride/NaOAc Antimicrobial
Clopidogrel () Dihydrothieno[3,2-c]pyridine 2-Chlorophenyl, methyl ester Multi-step alkylation/acetylation Platelet aggregation inhibition

Q & A

Q. Table 1: Key Analytical Techniques for Synthesis Validation

TechniquePurposeExample ParametersReference
¹H NMRConfirm amide bond formationδ 7.8–8.2 ppm (aromatic protons)
HPLCPurity assessmentC18 column, 70:30 acetonitrile/water
HRMSMolecular formula verificationm/z 512.1874 [M+H]⁺

Q. Table 2: Common Degradation Pathways

ConditionDegradation ProductDetection Method
Hydrolysis4-aminobenzoic acidLC-MS (m/z 138)
OxidationThiazole sulfoxideNMR (δ 3.1–3.3 ppm)

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